5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene
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Overview
Description
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is an organic compound characterized by the presence of a bromophenyl group, a methoxy group, and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of 1,3-dimethylbenzene to introduce the nitro group, followed by bromination to add the bromophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromophenyl group can participate in reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can produce various ethers .
Scientific Research Applications
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenyl group may enhance binding affinity to certain receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylmethanol: Shares the bromophenyl group but lacks the nitro and methoxy groups.
1,3-Dimethyl-2-nitrobenzene: Contains the nitrobenzene moiety but lacks the bromophenyl and methoxy groups.
4-Bromo-1,3-dimethylbenzene: Contains the bromophenyl and dimethyl groups but lacks the nitro and methoxy groups.
Uniqueness
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14BrNO3 |
---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C15H14BrNO3/c1-10-7-14(8-11(2)15(10)17(18)19)20-9-12-3-5-13(16)6-4-12/h3-8H,9H2,1-2H3 |
InChI Key |
OJFOHOXDSHZSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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